1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol
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Overview
Description
1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol is a chemical compound with the molecular formula C₉H₈Cl₂F₂O and a molecular weight of 241.06 g/mol . It is characterized by the presence of two chlorine atoms and two fluorine atoms attached to a phenyl ring, along with a hydroxyl group on a propanol backbone . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol can be synthesized through the chlorination of glycerol in the presence of hydrochloric acid at temperatures between 100-110°C . The reaction is followed by neutralization with a base to remove excess hydrochloric acid, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chlorination processes under controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and concentration of reagents, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms, resulting in the formation of a simpler hydrocarbon structure.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) under high pressure.
Major Products Formed
Substitution: Formation of 1,3-dihydroxy-2-(2,4-difluorophenyl)propan-2-ol or 1,3-diamino-2-(2,4-difluorophenyl)propan-2-ol.
Oxidation: Formation of 1,3-dichloro-2-(2,4-difluorophenyl)propan-2-one.
Reduction: Formation of 2-(2,4-difluorophenyl)propan-2-ol.
Scientific Research Applications
1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol is utilized in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol.
1,3-dichloro-2-propanol: A simpler analog without the fluorine atoms.
Uniqueness
1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. The combination of these halogens with the hydroxyl group makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
86386-74-5 |
---|---|
Molecular Formula |
C9H8Cl2F2O |
Molecular Weight |
241.1 |
Purity |
95 |
Origin of Product |
United States |
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